molecular formula C9H8F4O B1399792 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol CAS No. 1323966-16-0

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1399792
CAS No.: 1323966-16-0
M. Wt: 208.15 g/mol
InChI Key: YSXVMRQKBSXFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting with the appropriate benzene derivative. One common method is the halogenation of benzene to introduce the fluorine and trifluoromethyl groups, followed by further functionalization to introduce the methyl group and the benzyl alcohol moiety.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. Large-scale production would require careful monitoring of reaction conditions, such as temperature, pressure, and the use of specific solvents to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

  • Oxidation: : Converting the benzyl alcohol group to a carboxylic acid.

  • Reduction: : Reducing any functional groups present, such as converting ketones to alcohols.

  • Substitution: : Replacing one of the substituents on the benzene ring with another group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, or alkyl halides.

Major Products Formed

  • Oxidation: : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

  • Reduction: : Reduced derivatives of the compound, depending on the specific functional groups present.

  • Substitution: : Substituted benzene derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Fluoro-5-methylbenzyl alcohol: : Lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)benzyl alcohol: : Lacks the fluorine and methyl groups.

  • 5-Methyl-4-(trifluoromethyl)benzyl alcohol: : Lacks the fluorine atom.

Properties

IUPAC Name

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXVMRQKBSXFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.